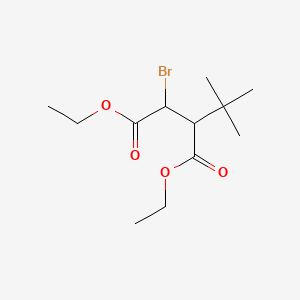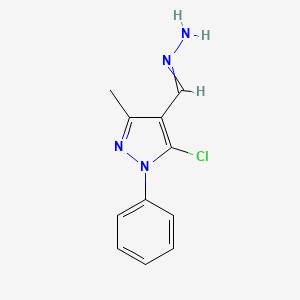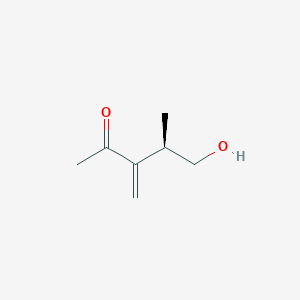![molecular formula C12H13N B12544971 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 146852-07-5](/img/structure/B12544971.png)
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is a heterocyclic compound that belongs to the pyrroloindole family. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole ring. It is a significant structure in medicinal chemistry due to its presence in various natural products and its potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, heating nitriles with nickel-aluminum alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be converted into the desired pyrroloindole compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques are explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloindole scaffold
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrroloindoles, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research focuses on its role as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]indole: Another pyrroloindole derivative with similar structural features.
1H-pyrrolo[2,3-b]indole: A related compound with a different ring fusion pattern.
Pyrrolo[1,2-a]pyrazine: A compound with a similar pyrrole ring but fused with a pyrazine ring.
Uniqueness
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is unique due to its specific substitution pattern and the resulting pharmacological properties. Its methyl group at the 5-position and the dihydro nature of the compound contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
146852-07-5 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C12H13N/c1-9-4-2-5-10-8-11-6-3-7-13(11)12(9)10/h2,4-5,8H,3,6-7H2,1H3 |
Clé InChI |
YSZRMPAYWRWLEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3N2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
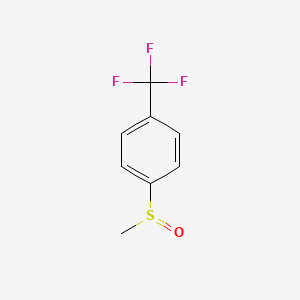
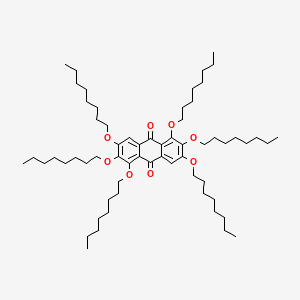
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
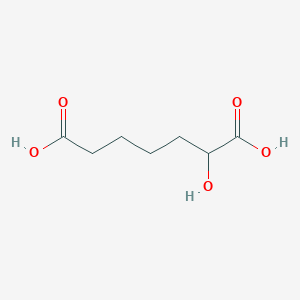

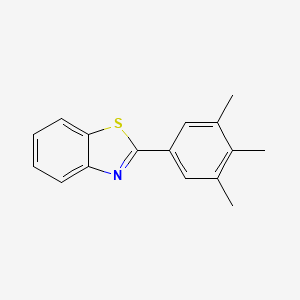

![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
